(R)-Talarozole

Catalog No.
S544476
CAS No.
870093-23-5
M.F
C21H23N5S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Talarozole

CAS Number

870093-23-5

Product Name

(R)-Talarozole

IUPAC Name

N-[4-[(1R)-2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine

Molecular Formula

C21H23N5S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)/t20-/m1/s1

InChI Key

SNFYYXUGUBUECJ-HXUWFJFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

R115866, R 115866, R-115866, Talarozole, Rambazole

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4

Isomeric SMILES

CCC(CC)[C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4

The exact mass of the compound (R)-Talarozole is 377.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-Talarozole, also designated as R115866, is an enantiomerically pure, highly potent retinoic acid metabolism blocking agent (RAMBA). Structurally distinct from older, non-specific azole-based inhibitors, it is engineered to specifically target the cytochrome P450 26 (CYP26) enzyme family responsible for the clearance of all-trans-retinoic acid (ATRA). For procurement professionals and lead scientists in dermatology and oncology research, (R)-Talarozole provides a highly stable, DMSO-soluble (up to 20 mg/mL) precursor that reliably amplifies endogenous retinoid signaling without the rapid auto-induced clearance associated with direct ATRA administration .

Substituting (R)-Talarozole with older, first-generation RAMBAs like Liarozole or broad-spectrum azoles like Ketoconazole introduces severe experimental confounding and process inefficiencies. First-generation agents lack the structural specificity to isolate CYP26, leading to significant cross-reactivity with steroidogenic enzymes such as CYP19 (aromatase) and CYP17 [1]. This off-target inhibition disrupts adrenal and gonadal steroid biosynthesis, ruining the baseline in in vivo models. Furthermore, utilizing racemic mixtures or direct ATRA supplementation fails to replicate the sustained, low-dose pharmacokinetic profile of the pure (R)-enantiomer, drastically reducing reproducibility and increasing material consumption in retinoid-responsive assays.

Primary Target Affinity: CYP26A1 Inhibition Potency

In comparative microsomal assays, (R)-Talarozole demonstrates an IC50 of 4.0 to 5.4 nM against human CYP26A1. In stark contrast, the first-generation benchmark Liarozole yields an IC50 of 2100 nM, while the broad-spectrum inhibitor Ketoconazole yields 550 nM [1].

Evidence DimensionCYP26A1 Inhibitory Concentration (IC50)
Target Compound Data4.0 - 5.4 nM
Comparator Or BaselineLiarozole (2100 nM) and Ketoconazole (550 nM)
Quantified Difference~400-fold to 500-fold higher potency vs Liarozole
ConditionsIn vitro yeast and human MCF-7 cell microsomes expressing CYP26A1

The sub-nanomolar to low-nanomolar potency allows researchers to use drastically lower compound concentrations, minimizing solvent toxicity and conserving material in high-throughput screens.

Endocrine Selectivity: Avoidance of Steroidogenic Disruption

A critical failure point of older RAMBAs is endocrine disruption. (R)-Talarozole exhibits IC50 values ranging from 1.2 μM to >10 μM for CYP19 (aromatase), CYP17 (17,20-lyase), and CYP3A. This establishes a >300-fold selectivity window for CYP26 over steroidogenic enzymes, whereas Liarozole actively inhibits CYP-mediated biosynthesis of adrenal and gonadal steroid hormones at therapeutic concentrations [1].

Evidence DimensionSelectivity ratio (CYP19/17 vs CYP26A1)
Target Compound Data>300-fold selectivity (IC50 > 1.2 μM for off-targets)
Comparator Or BaselineLiarozole (non-selective, strong steroidogenic inhibition)
Quantified Difference>300-fold improvement in target specificity
ConditionsIn vitro P450 selectivity profiling

Procurement for in vivo animal models must prioritize (R)-Talarozole to ensure that observed phenotypic changes are strictly due to retinoid pathway modulation, not unintended endocrine suppression.

In Vivo Efficacy: Mass-Efficient Retinoid Amplification

When evaluating retinoid-responsive physiological markers, blocking metabolism is more mass-efficient than direct ligand supplementation. In rodent models of vaginal keratinization suppression, oral (R)-Talarozole achieves an ED50 of 1.0 mg/kg/day. By comparison, direct administration of the endogenous ligand, ATRA, requires an ED50 of 5.1 mg/kg/day to achieve the same suppression due to its rapid auto-induced clearance .

Evidence DimensionEffective Dose (ED50) for keratinization suppression
Target Compound Data1.0 mg/kg/day
Comparator Or BaselineAll-trans-retinoic acid (ATRA) direct dosing (5.1 mg/kg/day)
Quantified Difference5.1-fold lower mass requirement for equivalent in vivo efficacy
ConditionsOral administration in retinoid-responsive rodent models

Purchasing (R)-Talarozole reduces the required active pharmaceutical ingredient (API) mass by over 80% per animal cohort compared to direct ATRA dosing, optimizing in vivo budget and formulation volumes.

Formulation and Processability: Epidermal Retention for Topical Applications

For dermatological research, systemic exposure is often undesirable. (R)-Talarozole demonstrates excellent compatibility with standard topical vehicles like propylene glycol and ethanol. When applied topically, 80% of the skin-absorbed fraction localizes specifically in the epidermis, achieving local concentrations well above its IC50 while maintaining a short systemic half-life (2.2 hours) that prevents bioaccumulation [1].

Evidence DimensionTissue localization and systemic clearance
Target Compound Data80% epidermal retention with 2.2 hr systemic half-life
Comparator Or BaselineSystemic-only RAMBAs or poorly penetrating azoles
Quantified DifferenceHighly localized epidermal concentration with rapid systemic clearance
ConditionsTopical application in standard dermatological solvent vehicles

This specific pharmacokinetic and solubility profile makes (R)-Talarozole the ideal precursor for developing localized topical formulations in psoriasis and acne research without triggering systemic retinoid toxicity.

Dermatological Formulation Development

Due to its proven compatibility with propylene glycol and ethanol vehicles, alongside its 80% epidermal retention profile, (R)-Talarozole is the preferred RAMBA for testing localized topical treatments for psoriasis, acne, and keratinization disorders without triggering systemic retinoid toxicity[1].

Oncology and Cellular Differentiation Assays

Its >300-fold selectivity over CYP19 and CYP17 makes it the optimal reagent for isolating ATRA-driven differentiation pathways in neuroblastoma and breast cancer (MCF-7) cell lines. Procurement of this specific enantiomer prevents the confounding steroid hormone interference seen with older azoles[2].

In Vivo Retinoid Pathway Modeling

Because it requires over 80% less mass (ED50 1.0 mg/kg/day) than direct ATRA administration to achieve physiological endpoints, it is highly recommended for large-scale rodent studies requiring stable, long-term retinoid pathway amplification, optimizing both API budget and formulation volumes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

377.16741693 Da

Monoisotopic Mass

377.16741693 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1BCQ2C7O9W

Wikipedia

(R)-talarozole

Dates

Last modified: 07-15-2023
1: Kasimanickam VR, Kasimanickam RK, Dernell WS. Dysregulated microRNA clusters in response to retinoic acid and CYP26B1 inhibitor induced testicular function in dogs. PLoS One. 2014 Jun 9;9(6):e99433. doi: 10.1371/journal.pone.0099433. eCollection 2014. PubMed PMID: 24911586; PubMed Central PMCID: PMC4049822.
2: Kasimanickam V, Kasimanickam R. Exogenous retinoic acid and cytochrome P450 26B1 inhibitor modulate meiosis-associated genes expression in canine testis, an in vitro model. Reprod Domest Anim. 2014 Apr;49(2):315-23. doi: 10.1111/rda.12276. Epub 2014 Jan 27. PubMed PMID: 24467691.
3: Lind T, Sundqvist A, Hu L, Pejler G, Andersson G, Jacobson A, Melhus H. Vitamin a is a negative regulator of osteoblast mineralization. PLoS One. 2013 Dec 10;8(12):e82388. doi: 10.1371/journal.pone.0082388. eCollection 2013. PubMed PMID: 24340023; PubMed Central PMCID: PMC3858291.
4: Cuervo R, Chimal-Monroy J. Chemical activation of RARβ induces post-embryonically bilateral limb duplication during Xenopus limb regeneration. Sci Rep. 2013;3:1886. doi: 10.1038/srep01886. PubMed PMID: 23703360; PubMed Central PMCID: PMC3662968.
5: Saenz-Méndez P, Elmabsout AA, Sävenstrand H, Awadalla MK, Strid Å, Sirsjö A, Eriksson LA. Homology models of human all-trans retinoic acid metabolizing enzymes CYP26B1 and CYP26B1 spliced variant. J Chem Inf Model. 2012 Oct 22;52(10):2631-7. doi: 10.1021/ci300264u. Epub 2012 Sep 25. PubMed PMID: 22985482.
6: Eguizabal C, Montserrat N, Vassena R, Barragan M, Garreta E, Garcia-Quevedo L, Vidal F, Giorgetti A, Veiga A, Izpisua Belmonte JC. Complete meiosis from human induced pluripotent stem cells. Stem Cells. 2011 Aug;29(8):1186-95. doi: 10.1002/stem.672. PubMed PMID: 21681858.
7: Baert B, De Spiegeleer B. Local skin pharmacokinetics of talarozole, a new retinoic acid metabolism-blocking agent. Skin Pharmacol Physiol. 2011;24(3):151-9. doi: 10.1159/000323012. Epub 2011 Jan 12. PubMed PMID: 21228620.
8: Ocaya PA, Elmabsout AA, Olofsson PS, Törmä H, Gidlöf AC, Sirsjö A. CYP26B1 plays a major role in the regulation of all-trans-retinoic acid metabolism and signaling in human aortic smooth muscle cells. J Vasc Res. 2011;48(1):23-30. doi: 10.1159/000317397. Epub 2010 Jul 6. PubMed PMID: 20606468.
9: Fritzsche B, Schuchardt JP, Schmidt A, Nau H, Schweigert FJ, Rühl R. CYP26A1-specific antagonist influence on embryonic implantation, gene expression and endogenous retinoid concentration in rats. Reprod Toxicol. 2010 Nov;30(3):446-51. doi: 10.1016/j.reprotox.2010.05.005. Epub 2010 May 16. PubMed PMID: 20580668.
10: Pavez Loriè E, Chamcheu JC, Vahlquist A, Törmä H. Both all-trans retinoic acid and cytochrome P450 (CYP26) inhibitors affect the expression of vitamin A metabolizing enzymes and retinoid biomarkers in organotypic epidermis. Arch Dermatol Res. 2009 Aug;301(7):475-85. doi: 10.1007/s00403-009-0937-7. Epub 2009 Mar 18. PubMed PMID: 19294396.
11: Pavez Loriè E, Li H, Vahlquist A, Törmä H. The involvement of cytochrome p450 (CYP) 26 in the retinoic acid metabolism of human epidermal keratinocytes. Biochim Biophys Acta. 2009 Mar;1791(3):220-8. doi: 10.1016/j.bbalip.2008.12.004. Epub 2008 Dec 24. PubMed PMID: 19171200.
12: Giltaire S, Herphelin F, Frankart A, Hérin M, Stoppie P, Poumay Y. The CYP26 inhibitor R115866 potentiates the effects of all-trans retinoic acid on cultured human epidermal keratinocytes. Br J Dermatol. 2009 Mar;160(3):505-13. doi: 10.1111/j.1365-2133.2008.08960.x. Epub 2008 Dec 11. PubMed PMID: 19120344.
13: Pavez Loriè E, Cools M, Borgers M, Wouters L, Shroot B, Hagforsen E, Törmä H, Vahlquist A. Topical treatment with CYP26 inhibitor talarozole (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis. Br J Dermatol. 2009 Jan;160(1):26-36. doi: 10.1111/j.1365-2133.2008.08895.x. Epub 2008 Oct 21. PubMed PMID: 19016711.
14: Geria AN, Scheinfeld NS. Talarozole, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne. Curr Opin Investig Drugs. 2008 Nov;9(11):1228-37. Review. PubMed PMID: 18951302.
15: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jun;30(5):383-408. PubMed PMID: 18806898.
16: Verfaille CJ, Thissen CA, Bovenschen HJ, Mertens J, Steijlen PM, van de Kerkhof PC. Oral R115866 in the treatment of moderate to severe plaque-type psoriasis. J Eur Acad Dermatol Venereol. 2007 Sep;21(8):1038-46. PubMed PMID: 17714122.
17: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 May;29(4):303-11. PubMed PMID: 17609744.
18: Ocaya P, Gidlöf AC, Olofsson PS, Törmä H, Sirsjö A. CYP26 inhibitor R115866 increases retinoid signaling in intimal smooth muscle cells. Arterioscler Thromb Vasc Biol. 2007 Jul;27(7):1542-8. Epub 2007 May 17. PubMed PMID: 17510468.
19: Verfaille CJ, Coel M, Boersma IH, Mertens J, Borgers M, Roseeuw D. Oral R115866 in the treatment of moderate to severe facial acne vulgaris: an exploratory study. Br J Dermatol. 2007 Jul;157(1):122-6. Epub 2007 Apr 25. PubMed PMID: 17459036.
20: Bovenschen HJ, Otero ME, Langewouters AM, van Vlijmen-Willems IM, van Rens DW, Seyger MM, van de Kerkhof PC. Oral retinoic acid metabolism blocking agent Rambazole for plaque psoriasis: an immunohistochemical study. Br J Dermatol. 2007 Feb;156(2):263-70. PubMed PMID: 17223865.

Explore Compound Types